Triethylammonium bicarbonate
Description
Properties
IUPAC Name |
carbonic acid;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIYTIJXGTIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935618 | |
| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15715-58-9 | |
| Record name | Triethylammonium bicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylammonium bicarbonate buffer ph 8.5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Triethylammonium bicarbonate (TEAB) buffer, also known as carbonic acid compound with N,N-diethylethanamine (1:1), primarily targets acid-base homeostasis in biological systems. It plays a crucial role in maintaining the pH balance in various tissues, including the blood and duodenum.
Mode of Action
TEAB buffer is composed of a combination of triethylamine and carbon dioxide, the latter occurring in solution as bicarbonate. It acts as a weak base that can accept protons from a strong acid to prevent any significant change in pH. This buffer system involves the balance of carbonic acid (H2CO3), bicarbonate ion (HCO3-), and carbon dioxide (CO2) to maintain pH in various tissues.
Biochemical Pathways
The bicarbonate buffer system is an essential part of acid-base homeostasis. It involves the conversion of carbon dioxide (CO2), a by-product of cellular respiration, into bicarbonate (HCO3-) and hydrogen ions (H+) in red blood cells. This conversion is catalyzed by the enzyme carbonic anhydrase. The bicarbonate ions are then transported to the lungs, where they are converted back into CO2 and exhaled.
Pharmacokinetics
Its volatility facilitates sample recovery after chromatographic analysis, making it a buffer of interest for mass spectrometric analysis of biomolecules.
Result of Action
The primary result of TEAB’s action is the maintenance of pH balance in biological systems. By neutralizing excess acid or base introduced into the system, it prevents significant pH changes that could disrupt normal cellular functions. In addition, it has been used in ion-exchange chromatography and electrophoresis, and for the purification of oligonucleotides for electrospray mass spectrometry analysis.
Action Environment
The action of TEAB is influenced by environmental factors such as temperature and pressure. For instance, the preparation of TEAB involves passing carbon dioxide gas into a 1.0 M aqueous solution of triethylamine at 5°C. Moreover, its effectiveness as a buffer depends on its concentration and the pH of the solution it is in.
Biochemical Analysis
Biochemical Properties
The role of Carbonic acid;N,N-diethylethanamine in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by carbonic anhydrases (CAs), enzymes that accelerate the interconversion of inorganic carbon forms.
Cellular Effects
Carbonic acid;N,N-diethylethanamine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the bicarbonate buffer system, an acid-base homeostatic mechanism that maintains pH in the blood and other tissues
Molecular Mechanism
At the molecular level, Carbonic acid;N,N-diethylethanamine exerts its effects through several mechanisms. It participates in binding interactions with biomolecules and may influence enzyme activation or inhibition. For example, it is involved in the reaction catalyzed by carbonic anhydrase, facilitating the conversion of carbon dioxide and water into bicarbonate and protons.
Dosage Effects in Animal Models
The effects of Carbonic acid;N,N-diethylethanamine can vary with different dosages in animal models Studies have shown that the impact of this compound on cellular and metabolic processes can be dose-dependent
Metabolic Pathways
Carbonic acid;N,N-diethylethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels. For instance, it is part of the bicarbonate buffer system, a crucial metabolic pathway that helps maintain pH balance in the body.
Transport and Distribution
The transport and distribution of Carbonic acid;N,N-diethylethanamine within cells and tissues involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions. Specific details about these processes are still being researched.
Subcellular Localization
The subcellular localization of Carbonic acid;N,N-diethylethanamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Biological Activity
Carbonic acid, when combined with N,N-diethylethanamine in a 1:1 ratio, forms a unique compound that exhibits specific biological activities. Understanding the biological implications of this compound is essential for its potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
Carbonic acid (H₂CO₃) is a weak acid formed when carbon dioxide (CO₂) dissolves in water. The compound N,N-diethylethanamine is a tertiary amine that can influence the properties of carbonic acid when they form a complex. The interaction between these two compounds can modify their reactivity and biological activity.
Biological Activity Overview
The biological activity of carbonic acid and its derivatives is primarily linked to its role in physiological processes, particularly in the regulation of pH and gas exchange in biological systems. The compound has been studied for its involvement in several key areas:
- Buffering Capacity : Carbonic acid plays a critical role in maintaining the acid-base balance in blood through the bicarbonate buffer system. It facilitates the transport of CO₂ out of the body by converting it to bicarbonate ions (HCO₃⁻) in red blood cells, catalyzed by carbonic anhydrases .
- Enzymatic Reactions : Carbonic anhydrases are enzymes that catalyze the reversible reaction between CO₂ and H₂O to form carbonic acid. This reaction is crucial for respiratory gas exchange and is vital for maintaining homeostasis .
Case Studies
- Carbonic Anhydrase Activity :
- Physiological Role :
- Impact on Metabolism :
Data Tables
Scientific Research Applications
Gas Absorption and Carbon Capture
One of the primary applications of carbonic acid compounded with DEA is in gas absorption systems. The compound is utilized in:
- CO2 Scrubbing : It effectively captures CO2 from flue gases in power plants, contributing to efforts aimed at reducing greenhouse gas emissions.
- Acid Gas Removal : The compound's ability to react with both CO2 and hydrogen sulfide (H2S) makes it suitable for natural gas processing where these gases need to be removed to meet regulatory standards .
Corrosion Inhibition
N,N-diethylethanamine serves as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid. This application is particularly relevant in:
- Power Generation : Maintaining the integrity of equipment that operates under high temperatures and pressures.
- Chemical Processing : Protecting pipelines from corrosion due to acidic environments .
Chemical Synthesis
The compound can act as a precursor in the synthesis of various chemical products:
- Pharmaceuticals : It can be involved in the synthesis of local anesthetics and other medicinal compounds.
- Ion Exchange Resins : DEA is used to produce DEAE-cellulose resin, which is widely employed in ion exchange chromatography .
Environmental Applications
The ability to absorb CO2 makes this compound relevant in environmental management:
- Carbon Sequestration : By capturing CO2 from the atmosphere or industrial processes, it contributes to mitigating climate change effects.
- Water Treatment : Its properties can be leveraged to improve water quality by removing dissolved gases .
Case Studies
Preparation Methods
Key Parameters:
-
CO₂ Pressure : Elevated CO₂ pressure (1–3 atm) enhances the solubility of CO₂ in water, increasing the yield of carbonic acid.
-
Temperature : Reactions are typically conducted at 0–5°C to minimize decomposition of carbonic acid into CO₂ and water.
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Molar Ratio : A 1:1 molar ratio of TEA to H₂CO₃ is critical to avoid side products like triethylammonium carbonate.
Experimental Protocol:
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Dissolve triethylamine (10.1 g, 0.1 mol) in 100 mL of deionized water.
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Bubble CO₂ gas through the solution at 5°C until the pH stabilizes at 8.5 (±0.2).
-
Concentrate the solution under reduced pressure and lyophilize to obtain a white crystalline solid.
Yield : 85–90% (reported in PubChem data).
Ion Exchange Chromatography for Purification
Crude this compound often contains impurities such as unreacted TEA or residual salts. Ion exchange chromatography using strong cation-exchange resins (e.g., Dowex 50WX8) is employed to purify the compound.
Optimization Insights:
-
Resin Selection : Sulfonated polystyrene resins with a crosslinking degree of 8% show optimal retention of TEA cations.
-
Eluent Composition : A gradient of ammonium bicarbonate (0.1–1.0 M) effectively elutes the target compound while removing contaminants.
Solid-State Synthesis Under Solvent-Free Conditions
Recent advances in green chemistry have enabled solvent-free synthesis by mechanochemical grinding. This method involves mixing solid TEA with dry ice (solid CO₂) in a ball mill:
Advantages:
-
Eliminates solvent waste and reduces reaction time to 30–60 minutes.
-
Achieves near-quantitative yields (>95%) under optimized conditions.
Thermodynamic Analysis of Reaction Equilibria
The ionization equilibrium of carbonic acid and its interaction with TEA is governed by thermodynamic parameters. Using the extended Debye-Hückel equation, the apparent dissociation constant () of the reaction can be modeled:
Where:
Table 1: Thermodynamic Parameters for TEA-Carbonic Acid Reaction
Industrial-Scale Production Strategies
Large-scale synthesis employs continuous-flow reactors to enhance efficiency:
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing Carbonic acid, compd. with N,N-diethylethanamine (1:1)?
- Methodological Answer : The compound is synthesized via an acid-base reaction between carbonic acid (H₂CO₃) and triethylamine (N,N-diethylethanamine). A typical approach involves slow addition of triethylamine to a cooled aqueous solution of carbonic acid under controlled pH (6–7) to favor salt formation. Reaction monitoring via pH titration ensures stoichiometric equivalence (1:1 molar ratio). Post-synthesis, crystallization or solvent evaporation is used for purification. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N-carbonyl diimidazole may assist in stabilizing intermediates during solvent-based synthesis .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with shifts for the ammonium (-NH⁺) and carbonate (CO₃²⁻) groups critical for structural confirmation. IR spectroscopy detects characteristic stretches (e.g., C=O at ~1650 cm⁻¹, N-H at ~2500 cm⁻¹).
- Elemental Analysis : Matches experimental C, H, N, and O percentages with theoretical values.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles, with sharp mass loss at ~150–200°C indicative of carbonate decomposition .
Q. What factors influence the stability of Carbonic acid, compd. with N,N-diethylethanamine (1:1) under varying conditions?
- Methodological Answer : Stability is governed by:
- pH : Decomposition occurs in strongly acidic (pH < 4) or basic (pH > 9) conditions due to protonation/deprotonation of the carbonate ion.
- Temperature : Storage below 25°C in anhydrous environments prevents thermal dissociation.
- Hybridization Effects : The sp² hybridization of carbonate’s oxygen atoms influences resonance stabilization, while the ammonium group’s charge enhances hygroscopicity .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics to identify transition states and intermediates. For example, ICReDD’s reaction path search methods predict optimal conditions (solvent, temperature) by simulating free energy landscapes. Machine learning (ML) algorithms trained on experimental datasets (e.g., yields, reaction times) prioritize high-probability synthetic routes, reducing trial-and-error experimentation .
Q. What mechanistic insights explain contradictions in reported decomposition rates across studies?
- Methodological Answer : Discrepancies may arise from:
- Impurity Profiles : Trace water or residual solvents accelerate hydrolysis. Use of Karl Fischer titration ensures anhydrous conditions.
- Crystallinity Differences : X-ray diffraction (XRD) compares polymorphic forms, as amorphous phases degrade faster.
- Statistical Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) isolates variables (humidity, temperature) contributing to instability .
Q. What advanced techniques resolve ambiguities in the compound’s acid-base behavior in non-aqueous solvents?
- Methodological Answer :
- Potentiometric Titration in DMSO/THF : Measures pKa shifts using glass electrodes calibrated for non-aqueous media.
- Conductivity Studies : Correlates ionic mobility with solvent dielectric constants to assess ion-pair formation.
- Ab Initio MD Simulations : Predicts solvent-solute interactions, such as hydrogen bonding between carbonate ions and aprotic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
